molecular formula C24H19ClFN5O5 B13423007 [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

Cat. No.: B13423007
M. Wt: 511.9 g/mol
InChI Key: DAPNQNURTIIUNF-VWFIUDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 135473-15-3, Molecular Formula: C24H18ClFN4O5, MW: 496.87) is a nucleoside analog with a fluorinated oxolane (tetrahydrofuran) sugar moiety and a 6-amino-2-chloropurine base. It is classified as a research-grade compound for studying nucleotide-related pathways, particularly in the context of protein degradation or adenosine receptor modulation .

Properties

Molecular Formula

C24H19ClFN5O5

Molecular Weight

511.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H19ClFN5O5/c25-24-29-19(27)17-20(30-24)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30)/t15-,16+,18-,21-/m1/s1

InChI Key

DAPNQNURTIIUNF-VWFIUDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)Cl)N)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Method Based on Coupling of Fluorinated Sugar and Purine Derivative

Key steps:

  • Synthesis of fluorinated oxolane sugar : The process begins with the preparation of a fluorinated sugar precursor, often a 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide or similar derivatives.
  • Activation of sugar : The sugar is activated as a bromide or triflate to facilitate nucleophilic attack.
  • Coupling with purine base : The activated sugar reacts with a purine derivative, such as 6-amino-2-chloropurine, under basic or enzymatic conditions to form the nucleoside.

Research findings:

  • The use of purine nucleoside phosphorylase or uridine phosphorylase enzymes enhances regioselectivity and stereoselectivity during coupling.
  • The coupling typically results in a mixture of anomers, which are separated via chromatography.

Data Table 1: Key Reagents and Conditions

Step Reagent/Intermediate Conditions Yield Notes
Sugar precursor synthesis 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide Reflux in acetonitrile N/A Sensitive to moisture
Activation Triflic anhydride (Tf2O) 0°C, in dichloromethane N/A For sulfonylation
Coupling Purine base + activated sugar Enzymatic or chemical ~40% Mixture of anomers

Brominated Sugar Route with Stereoselective Control

Key steps:

  • Preparation of brominated sugar : The synthesis involves bromination of a protected sugar, such as 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide.
  • Stereoselective glycosylation : The bromide reacts with the purine base under conditions favoring the desired stereochemistry (e.g., using Lewis acids like tin chloride or boron trifluoride).
  • Deprotection and functionalization : The benzoyl groups are removed, and the 5'-hydroxy group is benzoylated or otherwise protected.

Research findings:

  • The use of strong bases (e.g., sodium hydride) with salts of purine derivatives improves yield and stereoselectivity.
  • The process achieves yields of approximately 40%, but purification is challenging due to isomer mixtures.

Data Table 2: Key Reagents and Conditions

Step Reagent/Intermediate Conditions Yield Notes
Bromination Brominating agent (e.g., N-bromosuccinimide) Room temperature N/A Sensitive to overbromination
Glycosylation Purine base + brominated sugar Lewis acid catalysis ~40% Mixture of α/β anomers
Deprotection Benzoyl hydrolysis Methanol reflux N/A Purity >98% after chromatography

Fluorination Step

Key methods:

Research findings:

  • Fluorination is performed under controlled conditions to prevent degradation of the sugar moiety.
  • The fluorination step is crucial for biological activity and stereochemical integrity.

Data Table 3: Fluorination Agents and Conditions

Agent Solvent Temperature Yield Notes
Hydrofluoric acid Tetrahydrofuran (THF) -20°C to 0°C N/A Requires careful handling
HF + Lewis base Dichloromethane 0°C N/A Used for selective fluorination

Final Functionalization and Purification

Summary of Key Data and Findings

Aspect Methodology Yield Advantages Disadvantages
Coupling of fluorinated sugar Enzymatic or chemical ~40% High regioselectivity Mixture of anomers
Brominated sugar route Lewis acid catalysis ~40% Stereocontrol Difficult purification
Fluorination HF or HF + Lewis base Variable Essential for activity Handling hazards

Notes and Considerations

Chemical Reactions Analysis

Benzoyl Group Removal

The compound undergoes selective deprotection of its benzoyl groups under basic or nucleophilic conditions. This reaction is critical for generating biologically active intermediates or prodrugs.

Reaction Conditions Outcome Key Observations
Ammonia in methanol (0.5 M, 25°C, 12 hr)Cleavage of methyl benzoate and 3-benzoyloxy groupsYields the free nucleoside analog with exposed hydroxyl groups .
Sodium methoxide (0.1 M, 0°C, 2 hr)Selective removal of 3-benzoyloxy without affecting the methyl benzoateMaintains fluorination at C4 and purine integrity .

Acetyl Group Hydrolysis

While not directly present in this compound, analogous ester groups (e.g., in related structures) are hydrolyzed using aqueous acids (e.g., HCl, H₂SO₄) at 50–80°C .

Fluorine-Specific Reactivity

Reaction Type Conditions Impact
Nucleophilic substitutionNot observed at C4-F under standard conditionsFluorine stabilizes the oxocarbenium ion transition state during glycosidic cleavage.
Hydrogen bondingAqueous or enzymatic environmentsEnhances binding affinity to kinase active sites (e.g., dCK, AKT) .

Purine Modifications

The 6-amino-2-chloropurine moiety undergoes substitution and cross-coupling reactions:

Reaction Conditions Products
Amination NH₃/MeOH (60°C, 24 hr)6-Amino group retained; 2-chloro replaced by hydroxyl or amine groups .
Suzuki coupling Pd(PPh₃)₄, aryl boronic acid (THF, 80°C)Substitution at C2-position with aryl groups (e.g., benzamido derivatives) .

Glycosidic Bond Cleavage

The glycosidic linkage between the purine and fluorinated tetrahydrofuran is labile under acidic or enzymatic conditions:

Conditions Outcome Application
Trifluoroacetic acid (TFA, 25°C)Cleavage to yield free purine and sugar acidUsed in metabolic studies to assess stability .
Phosphorylases (e.g., dCK)Phosphorolysis to monophosphate derivativesCritical for prodrug activation in antiviral/anticancer pathways .

Ester Hydrolysis and Transesterification

The methyl benzoate group reacts under alkaline or enzymatic conditions:

Reagent Conditions Result
Lipase (Candida antarctica)pH 7.4 buffer, 37°CSelective hydrolysis of methyl benzoate to carboxylic acid.
NaOMe/MeOH0°C, 1 hrTransesterification to methyl ether derivatives .

Interaction with Biological Targets

The compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism:

Enzyme Reaction Observed Kinetic Parameters
Deoxycytidine kinase (dCK)Phosphorylation to 5'-monophosphateKₘ = 12 ± 2 μM; Vₘₐₓ = 0.8 nmol/min/mg .
AKT kinaseCompetitive inhibition (IC₅₀ = 0.45 μM)Binds to the ATP pocket via fluorine-mediated hydrogen bonding .

Reaction Optimization Parameters

Critical factors for maximizing yields and selectivity:

Parameter Optimal Range Effect on Reactivity
Solvent polarityLow-polarity solvents (e.g., THF, DCM)Enhances nucleophilic substitution at purine C2 .
Temperature0–25°C for hydrolysis; 60–80°C for couplingPrevents decomposition of labile fluorinated intermediates.
CatalystPd(PPh₃)₄ for cross-couplingAchieves >90% conversion in Suzuki reactions .

Stability Under Storage

Degradation pathways observed during long-term storage:

Condition Degradation Products Mitigation Strategy
Humidity (75% RH, 25°C)Hydrolysis of benzoyl groupsStore under anhydrous N₂ atmosphere .
Light (UV exposure)Purine ring oxidationUse amber vials and antioxidants (e.g., BHT) .

Scientific Research Applications

[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, inhibiting their activity. The fluorinated sugar moiety may enhance the compound’s stability and bioavailability. Overall, the compound can interfere with cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name (CAS) Molecular Formula MW Substituents on Purine/Sugar Storage Conditions Purity
Target Compound (135473-15-3) C24H18ClFN4O5 496.87 6-amino-2-chloro purine; 3-benzoyloxy, 4-fluoro, 2-methyl benzoate on oxolane -20°C ≥95%
2-Chloro Adenosine (Cl-Ado) C10H12ClN5O4 301.7 2-chloro purine; unmodified ribose Room temperature N/A
[(2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl]methyl benzoate (329187-80-6) C24H17Cl2FN4O5 531.32 2,6-dichloro purine; 3-benzoyloxy, 4-fluoro, 2-methyl benzoate on oxolane - N/A
(2R,3R,4R,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate (1294481-82-5) C25H19Cl3FN5O5 594.81 2-amino-6-chloro purine; 4-chlorobenzoyloxy, 4-fluoro, 4-methyl on oxolane Room temperature ≥97%

Key Observations :

The dichloro analog (329187-80-6) may exhibit stronger base-pairing disruption due to increased halogenation .

Sugar Modifications : Fluorination at the 4-position (common in all fluorinated analogs) enhances metabolic stability by resisting phosphorylase cleavage . The 4-methyl group in 1294481-82-5 introduces steric hindrance, which could reduce enzymatic recognition .

Key Insights :

  • The target compound’s 6-amino group may confer selectivity for adenosine receptors over Cl-Ado’s broader agonism .
  • Fluorinated analogs generally exhibit prolonged half-lives compared to non-fluorinated counterparts (e.g., Cl-Ado) due to resistance to enzymatic degradation .
  • The dichloro analog (329187-80-6) could serve as a chain terminator in DNA synthesis, akin to cytarabine .

Biological Activity

The compound [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a complex chemical structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClFN5O4C_{23}H_{21}ClFN_5O_4, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the 6-amino-2-chloropurine moiety suggests potential interactions with nucleic acid metabolism, while the benzoyloxy and fluoro groups may enhance membrane permeability and specificity.

Structural Formula

 2R 3R 4S 5R 5 6 amino 2 chloropurin 9 yl 3 benzoyloxy 4 fluorooxolan 2 yl methyl benzoate\text{ 2R 3R 4S 5R 5 6 amino 2 chloropurin 9 yl 3 benzoyloxy 4 fluorooxolan 2 yl methyl benzoate}

Antitumor Activity

Research indicates that compounds similar to [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Apoptosis induction
MCF-7 (Breast)8.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

The biological activity is primarily attributed to its ability to interfere with nucleic acid synthesis. The 6-amino-2-chloropurine component is known to mimic purine bases, leading to the incorporation into DNA and RNA, which disrupts normal cellular functions.

Case Studies

  • Study on Lymphoma Treatment : A clinical trial investigated the efficacy of similar compounds in treating lymphoma patients. Results indicated a significant reduction in tumor size in over 60% of participants after a 12-week treatment regimen.
  • Combination Therapy in Solid Tumors : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy against solid tumors, suggesting a synergistic effect that warrants further exploration.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Preliminary studies suggest that it has favorable absorption characteristics and a half-life suitable for once-daily dosing.

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionRapid (Tmax ~ 1 hour)
Bioavailability~75%
Half-life~8 hours

Q & A

Q. What preliminary biological assays are recommended to assess its activity?

  • Receptor Binding : Competitive binding assays against adenosine receptors (A1, A2A) using radiolabeled ligands (e.g., ³H-CCPA for A1) to evaluate affinity .
  • Enzyme Inhibition : Testing against viral polymerases (e.g., HIV reverse transcriptase) or kinases (e.g., PKA) to identify inhibitory activity (IC₅₀ values) .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence its mechanism of action compared to non-fluorinated analogs?

  • Mechanistic Insight : The 4-fluoro group enhances metabolic stability by resisting enzymatic deactivation (e.g., phosphorylase cleavage). It also induces conformational rigidity in the oxolan ring, optimizing base pairing with target enzymes .
  • Comparative Data : Fluorinated analogs show 3–5x higher half-lives in plasma than non-fluorinated counterparts .

Q. What resistance mechanisms emerge in viral or cancer models treated with this compound?

  • In Vitro Studies : Serial passaging of HIV-1 in the presence of the compound selects for mutations in the polymerase active site (e.g., K65R), reducing binding affinity by ~10-fold .
  • Mitigation Strategies : Co-administration with allosteric inhibitors (e.g., rilpivirine) restores susceptibility in resistant strains .

Q. How do structural modifications (e.g., benzoyl vs. acetyl protecting groups) impact pharmacokinetic properties?

  • SAR Findings :
Substituent LogP Oral Bioavailability Plasma Stability (t₁/₂)
Benzoyl2.822%4.5 h
Acetyl1.245%1.2 h
  • Benzoyl groups improve membrane permeability but reduce solubility, necessitating prodrug strategies .

Q. What advanced techniques characterize its metabolic pathways?

  • Metabolite Profiling :
  • LC-MS/MS identifies primary metabolites (e.g., de-benzoylated or phosphorylated derivatives).
  • Microsomal Assays : Human liver microsomes reveal CYP3A4-mediated oxidation at the purine C8 position .

Safety and Handling

  • Storage : Store at -20°C in airtight containers to prevent hydrolysis of the benzoyl ester. Use desiccants to mitigate moisture .
  • PPE : Nitrile gloves and safety goggles are mandatory due to potential irritancy from fluorinated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.